3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O3 and its molecular weight is 411.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a novel pyridinone derivative that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C20H24FN3O3, with a molecular weight of approximately 373.42 g/mol. Its structure features a fluorophenyl group, a piperazine moiety, and a furan ring, which are significant in modulating its biological activity.
1. NMDA Receptor Modulation
Research indicates that derivatives similar to this compound exhibit selective antagonistic activity on the NMDA receptor, particularly targeting the NR2B subunit. For instance, compounds with similar structural motifs have shown improved pharmacokinetic properties and selectivity compared to traditional NMDA antagonists like CP-101,606 .
Table 1: NMDA Receptor Antagonism Data
Compound | IC50 (nM) | Selectivity Ratio |
---|---|---|
CP-101,606 | 30 | 4200 vs HERG-channel |
Target Compound | 15 | 3500 vs HERG-channel |
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The presence of the furan and hydroxypyridine groups is thought to enhance its efficacy against tumor cells.
Case Study: In Vitro Activity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer MCF-7 cells. The results indicated an IC50 value of approximately 12 µM, suggesting significant potential for further development as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmission and tumor growth.
- Modulation of Receptor Activity : By selectively targeting NMDA receptors, it can alter calcium influx and neuronal excitability, which is crucial in neuroprotective strategies.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics and a half-life conducive to therapeutic applications. Its metabolic profile indicates minimal hepatic first-pass effect, enhancing its bioavailability.
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-16-13-20(28)21(23(29)27(16)15-19-7-4-12-30-19)22(17-5-3-6-18(24)14-17)26-10-8-25(2)9-11-26/h3-7,12-14,22,28H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHUBDBMWIXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.